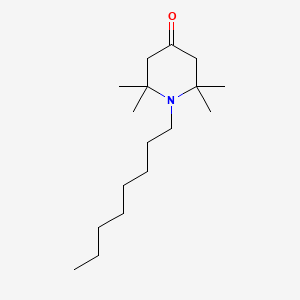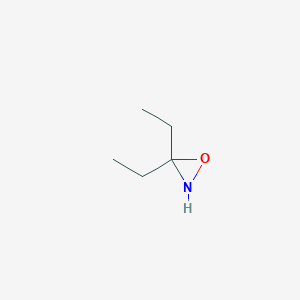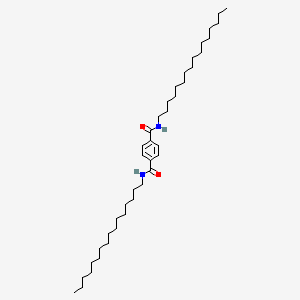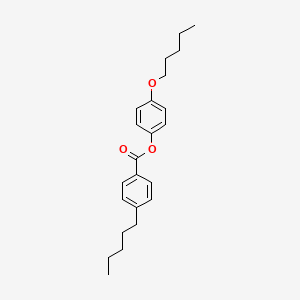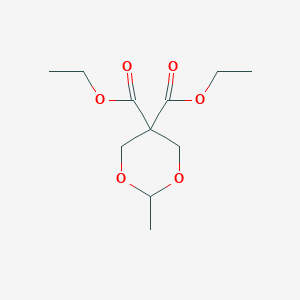
Ethyl prop-2-en-1-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl prop-2-en-1-ylphosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl prop-2-en-1-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphonic dichloride with prop-2-en-1-ol under basic conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
C2H5PCl2+CH2=CHCH2OH→C2H5P(O)(OCH2CH=CH2)+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl prop-2-en-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The ethyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium alkoxides or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Ethyl prop-2-en-1-ylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl prop-2-en-1-ylphosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with metabolic pathways by mimicking natural substrates or cofactors.
Comparison with Similar Compounds
Similar Compounds
- Methyl prop-2-en-1-ylphosphonate
- Ethyl propionate
- Ethyl acetate
Uniqueness
This compound is unique due to its specific phosphonate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications.
Properties
CAS No. |
53621-80-0 |
|---|---|
Molecular Formula |
C5H10O3P- |
Molecular Weight |
149.10 g/mol |
IUPAC Name |
ethoxy(prop-2-enyl)phosphinate |
InChI |
InChI=1S/C5H11O3P/c1-3-5-9(6,7)8-4-2/h3H,1,4-5H2,2H3,(H,6,7)/p-1 |
InChI Key |
YSAUVMKIAXDWNL-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(CC=C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


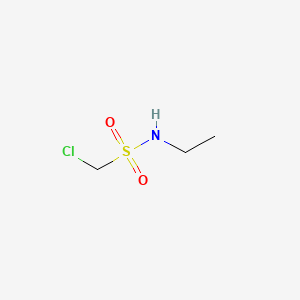
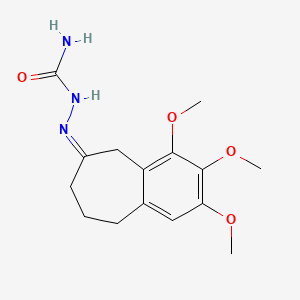
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)

![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
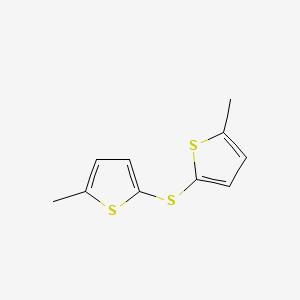
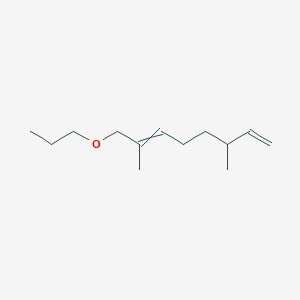
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
